molecular formula C15H20ClN3O B7554165 (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone

(4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone

Cat. No. B7554165
M. Wt: 293.79 g/mol
InChI Key: XBUNOCLIWPAJLO-UHFFFAOYSA-N
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Description

(4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone, commonly known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity. The inhibition of GABA aminotransferase by CPP-115 results in increased GABA levels in the brain, which can have various physiological and biochemical effects.

Mechanism of Action

The mechanism of action of CPP-115 involves the inhibition of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase, which is responsible for the breakdown of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone in the brain. By inhibiting this enzyme, CPP-115 increases the levels of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone, which can then bind to (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone receptors and modulate neuronal activity.
Biochemical and Physiological Effects:
The increased (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone levels resulting from the inhibition of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase by CPP-115 have various biochemical and physiological effects. These effects include the modulation of synaptic transmission, the regulation of neuronal excitability, and the reduction of anxiety and pain.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for lab experiments, such as its high potency and selectivity for (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase, its ability to increase (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone levels in the brain, and its potential therapeutic applications in various neurological disorders. However, CPP-115 also has some limitations, such as its complex synthesis and potential toxicity at high doses.

Future Directions

There are several future directions for the research on CPP-115, such as the development of more efficient and scalable synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of CPP-115 analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents for various neurological disorders.

Synthesis Methods

CPP-115 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of various intermediates, which are then converted into the final product. The process is complex and requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety. The increased (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone levels in the brain resulting from the inhibition of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase by CPP-115 have been shown to have anticonvulsant, anxiolytic, and analgesic effects.

properties

IUPAC Name

(4-chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c16-12-5-6-17-14(10-12)15(20)19-9-3-4-13(11-19)18-7-1-2-8-18/h5-6,10,13H,1-4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUNOCLIWPAJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCN(C2)C(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone

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